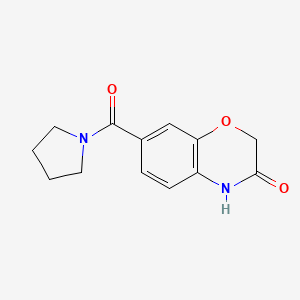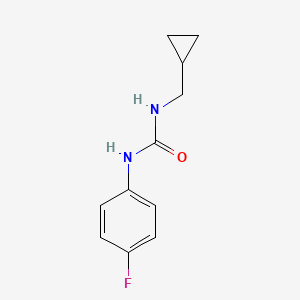
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as PBZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBZ is a heterocyclic compound that contains a benzoxazine ring and a pyrrolidine ring, making it a versatile molecule that can be used in many different ways.
作用機序
The mechanism of action of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to scavenge free radicals and protect cells from oxidative damage. In terms of anticancer effects, 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
The advantages of using 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments include its versatility, stability, and low toxicity. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can be easily synthesized and modified to suit different experimental needs. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is also stable under various conditions, making it a reliable compound for use in experiments. The limitations of using 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments include its limited solubility in water and its potential interactions with other compounds.
将来の方向性
There are several future directions for research on 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, including the development of new synthetic methods, the identification of new targets for 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, and the optimization of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one for specific applications. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has the potential to be used in various fields, including drug delivery, material science, and agriculture. Further research is needed to fully understand the mechanism of action of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential applications.
合成法
The synthesis of 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can be achieved through various methods, including the reaction of 2-aminophenol with ethyl acetoacetate to form 2-ethoxycarbonyl-3-hydroxyquinoline, which is then reacted with pyrrolidine-1-carbonyl chloride to produce 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. Another method involves the reaction of 2-aminophenol with ethyl acetoacetate and pyrrolidine in the presence of a catalyst to form 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one.
科学的研究の応用
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
特性
IUPAC Name |
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12-8-18-11-7-9(3-4-10(11)14-12)13(17)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLPERSYVLNNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(pyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)





![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)

![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)
![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)



